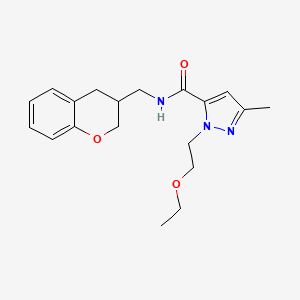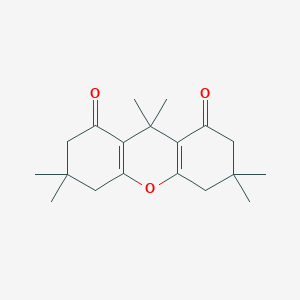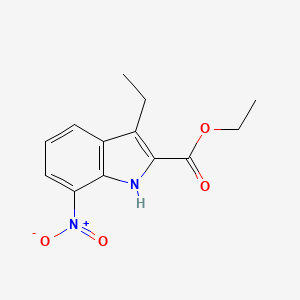
2-(1-piperidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-(1-piperidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine involves starting materials such as piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to the production of compounds with significant anti-bacterial and anti-fungal activities. The synthesis process is a part of a systematic investigation into the biological activity of new substituted tricyclic compounds (Mittal, Sarode, & Vidyasagar, 2011).
Molecular Structure Analysis
Single-crystal X-ray diffraction studies have been utilized to study the molecular structure of derivatives, revealing the planar conformation of the molecule, except for the F atoms. This structural analysis helps in understanding the electronic and steric influences on the compound's reactivity and properties (Yang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-(1-piperidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine include nucleophilic substitutions, which are influenced by the presence of the piperidine moiety. These reactions have been studied to understand the relative reactivities of different chlorine atoms in the compound, revealing a sequence in the rate of substitution (Mikhaleva, Naumenko, & Mamaev, 1979).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are crucial for the application of 2-(1-piperidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine derivatives in various fields. Studies on related fluorinated polyimides derived from similar structures have shown that these compounds exhibit low water absorption rates and low dielectric constants, alongside very high thermal stability (Madhra, Salunke, Banerjee, & Prabha, 2002).
Propiedades
IUPAC Name |
2-piperidin-1-yl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3S/c15-14(16,17)12-9-10(11-5-4-8-21-11)18-13(19-12)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJFHTFLHOCADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)


![3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B5665994.png)
![1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone](/img/structure/B5666005.png)
![5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5666010.png)




![1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5666048.png)
![11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5666075.png)
![2-{4-[4-(1H-pyrazol-3-yl)benzoyl]-1-piperazinyl}pyrazine](/img/structure/B5666083.png)
